REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[Na+].[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1F>>[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[O:8][C:7]1[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
87.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
225.3 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Br)F
|
Name
|
Hexanes
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred with mechanical overhead agitator at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An nitrogen-purged 22 L 5-necked flask
|
Type
|
ADDITION
|
Details
|
was charged with DMF (9 L)
|
Type
|
DISSOLUTION
|
Details
|
to dissolve material
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at ambient temperature for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
heated to 110° C. under nitrogen for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a 20 L flask
|
Type
|
CUSTOM
|
Details
|
the majority of the DMF removed
|
Type
|
ADDITION
|
Details
|
The resultant sludge was diluted with 1N NaOH (8 L) and EtOAc (8 L)
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with EtOAc (4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 N NaOH (4 L) and 50% saturated brine (4 L), water (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated until solids
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to around 2 L volume
|
Type
|
ADDITION
|
Details
|
Hexanes (4 L) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC=2C(=NC=CC2)N)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277.3 g | |
YIELD: PERCENTYIELD | 44.4% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |